molecular formula C7H16N4O B1291952 (1Z)-N'-Hydroxy-2-(4-methyl-1-piperazinyl) ethaneimidamide CAS No. 650579-66-1

(1Z)-N'-Hydroxy-2-(4-methyl-1-piperazinyl) ethaneimidamide

Cat. No.: B1291952
CAS No.: 650579-66-1
M. Wt: 172.23 g/mol
InChI Key: OCKWQPYGAAJALM-UHFFFAOYSA-N
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Description

(1Z)-N'-Hydroxy-2-(4-methyl-1-piperazinyl)ethaneimidamide is an organic compound featuring an N'-hydroxy ethaneimidamide backbone substituted with a 4-methylpiperazinyl group. This structural motif is significant in medicinal chemistry, as piperazine derivatives are common in pharmaceuticals due to their versatility in hydrogen bonding and solubility modulation.

Properties

CAS No.

650579-66-1

Molecular Formula

C7H16N4O

Molecular Weight

172.23 g/mol

IUPAC Name

N'-hydroxy-2-(4-methylpiperazin-1-yl)ethanimidamide

InChI

InChI=1S/C7H16N4O/c1-10-2-4-11(5-3-10)6-7(8)9-12/h12H,2-6H2,1H3,(H2,8,9)

InChI Key

OCKWQPYGAAJALM-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC(=NO)N

Isomeric SMILES

CN1CCN(CC1)C/C(=N\O)/N

Canonical SMILES

CN1CCN(CC1)CC(=NO)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares (1Z)-N'-Hydroxy-2-(4-methyl-1-piperazinyl)ethaneimidamide with two closely related compounds from the evidence:

Property (1Z)-N'-Hydroxy-2-(4-methyl-1-piperazinyl)ethaneimidamide (Target) (1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide N'-Hydroxy-2-(pyrrolidin-1-yl)ethanimidamide
Molecular Formula C₇H₁₅N₄O (inferred) C₃H₈N₂OS C₆H₁₃N₃O
Molecular Weight (g/mol) ~171.22 (calculated) 120.17 143.19
Substituent 4-Methylpiperazinyl Methylthio (-SCH₃) Pyrrolidinyl (5-membered ring)
Solubility Likely moderate in polar solvents (inferred from piperazine analogs) Poor in water; soluble in ethanol, DMF Not explicitly stated; pyrrolidine enhances solubility
Applications Presumed pharmaceutical intermediate (e.g., CNS drugs) Drug synthesis (antibiotics, antitumor agents) Molecular scaffold for high-throughput phasing
Synthesis Not detailed in evidence Reaction of chloroacetonitrile with thioethylamine Not described in evidence

Key Findings from Structural Analysis:

Substituent Effects on Solubility: The methylthio group in ’s compound reduces water solubility but enhances organic solvent compatibility, critical for synthetic flexibility . The 4-methylpiperazinyl group (Target) likely confers enhanced solubility in acidic environments due to protonation of the tertiary amine, a trait exploited in drug delivery systems.

The methylthio analog’s use in antitumor agents () underscores the role of sulfur in modulating reactivity and binding affinity .

Synthetic Accessibility :

  • The methylthio compound’s synthesis () involves straightforward nucleophilic substitution, whereas the Target compound may require more complex piperazine functionalization.

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